2-phenoxy-N-(pyridin-3-yl)acetamide
CAS No.: 25288-46-4
Cat. No.: VC21293634
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25288-46-4 |
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Molecular Formula | C13H12N2O2 |
Molecular Weight | 228.25 g/mol |
IUPAC Name | 2-phenoxy-N-pyridin-3-ylacetamide |
Standard InChI | InChI=1S/C13H12N2O2/c16-13(15-11-5-4-8-14-9-11)10-17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) |
Standard InChI Key | YERVZSCNCUXQAH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCC(=O)NC2=CN=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)OCC(=O)NC2=CN=CC=C2 |
Introduction
Structural Characterization and Chemical Properties
Molecular Structure
2-phenoxy-N-(pyridin-3-yl)acetamide features a central acetamide (-NHCOCH₂-) group that connects a phenoxy moiety to a pyridin-3-yl group. The phenoxy group consists of a benzene ring bonded to an oxygen atom, which is attached to the acetamide linkage. The pyridin-3-yl component comprises a six-membered heterocyclic ring containing a nitrogen atom at position 3, providing a nitrogen lone pair that can participate in hydrogen bonding and coordination with metals.
The molecular structure can be represented by the formula C₁₃H₁₂N₂O₂, with a calculated molecular weight of approximately 228.25 g/mol. This structure shares similarities with other phenoxy acetamide derivatives that have demonstrated various biological activities in research settings .
Structural Analogues and Comparative Analysis
Several structural analogues provide insight into the potential properties of 2-phenoxy-N-(pyridin-3-yl)acetamide. For instance, 2-phenoxy-N-[6-(pyridin-2-ylmethylamino)pyridazin-3-yl]acetamide, documented in PubChem with CID 113041994, contains the same 2-phenoxy-acetamide core structure but with a more complex heterocyclic component . Similarly, compounds like N-[(2-phenoxypyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide showcase alternative arrangements of similar functional groups, with the phenoxy group attached to a pyridine ring instead of directly to the acetamide moiety .
The 2-(2-methylphenoxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide represents another structural variant with a methyl-substituted phenoxy group and a more complex heterocyclic system, demonstrating how these core structures can be modified to potentially alter biological activity and physicochemical properties.
Table 1: Comparison of 2-Phenoxy-N-(Pyridin-3-yl)Acetamide with Structural Analogues
Physical and Chemical Properties
Fundamental Physicochemical Characteristics
Based on structural analysis and comparison with similar compounds, 2-phenoxy-N-(pyridin-3-yl)acetamide would be expected to present as a crystalline solid at room temperature. Its molecular structure suggests moderate solubility in organic solvents such as dichloromethane, chloroform, and DMSO, with limited solubility in water due to the hydrophobic phenyl ring.
The compound contains hydrogen bond donors (N-H) and acceptors (C=O, pyridine N), giving it the capacity to form intermolecular hydrogen bonds. These characteristics influence its solubility, melting point, and potential interactions with biological targets. The presence of both aromatic rings (phenyl and pyridinyl) provides π-electron density that can participate in π-π stacking interactions, which may be relevant for receptor binding in biological systems.
Spectroscopic Properties
Spectroscopic analysis of 2-phenoxy-N-(pyridin-3-yl)acetamide would likely reveal characteristic peaks in ¹H NMR spectra, including signals for the methylene protons of the acetamide group, the N-H proton, and the aromatic protons from both the phenyl and pyridine rings. The carbonyl group would typically show a strong absorption band in the IR spectrum around 1650-1690 cm⁻¹, with N-H stretching vibrations appearing around 3300 cm⁻¹.
Based on structural similarities with compounds like N-[(2-phenoxypyridin-3-yl)methyl]-2-(thiophen-2-yl)acetamide, we can estimate certain physicochemical parameters such as logP, which would likely be in the range of 2.5-3.5, indicating moderate lipophilicity .
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide can be achieved through several established methodologies. The most straightforward approach involves the reaction between 2-phenoxyacetic acid (or its activated derivatives such as acid chlorides or anhydrides) and 3-aminopyridine. This amidation reaction typically proceeds under mild conditions and can be facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Alternative synthetic routes may include:
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Reaction of phenol with chloroacetyl chloride to form 2-phenoxyacetyl chloride, followed by amidation with 3-aminopyridine.
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Williamson ether synthesis between phenol and a suitable haloacetamide derivative already containing the pyridin-3-yl moiety.
The synthesis methodologies for related compounds suggest that these approaches would yield the target compound with good efficiency and purity.
Purification and Characterization
After synthesis, purification would typically involve column chromatography using appropriate solvent systems, followed by recrystallization to obtain pure crystalline material. Characterization would be conducted using standard analytical techniques including NMR spectroscopy (¹H and ¹³C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm the structure and purity of the compound.
Table 2: Potential Synthetic Routes for 2-Phenoxy-N-(Pyridin-3-yl)Acetamide
Synthetic Approach | Key Reagents | Reaction Conditions | Potential Advantages |
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Direct amidation | 2-Phenoxyacetic acid, 3-aminopyridine, EDC/HOBt | Room temperature, 12-24h, DMF or DCM | Mild conditions, high selectivity |
Acid chloride method | 2-Phenoxyacetyl chloride, 3-aminopyridine, base | 0°C to RT, 2-4h, TEA, DCM | Rapid reaction, high yield |
Williamson approach | Phenol, N-(pyridin-3-yl)-2-chloroacetamide, base | 60-80°C, 8-12h, K₂CO₃, acetone | Alternative when other methods fail |
Microwave-assisted synthesis | 2-Phenoxyacetic acid, 3-aminopyridine, coupling agent | 100-120°C, 10-30 min, microwave | Rapid reaction, reduced side products |
Structure-Activity Relationships
Effect of Structural Modifications
Understanding structure-activity relationships is crucial for optimizing compounds like 2-phenoxy-N-(pyridin-3-yl)acetamide for specific applications. Based on data from similar compounds, several key modifications might influence activity:
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Phenyl ring substitutions: Introduction of electron-donating or electron-withdrawing groups on the phenyl ring could modulate lipophilicity, electronic properties, and binding affinity to targets. For instance, addition of a methyl group, as seen in 2-(2-methylphenoxy)-N-compounds, may alter the electron density and steric properties.
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Pyridine position isomers: Changing the position of the nitrogen atom in the pyridine ring (from 3-position to 2- or 4-position) would affect the electronic distribution and hydrogen bonding capabilities, potentially altering biological activity profiles.
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Acetamide bridge modifications: Lengthening or shortening the acetamide linker, or introducing substituents on the methylene carbon, could affect molecular flexibility and the spatial arrangement of the key pharmacophoric elements.
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Additional heteroatoms: Incorporation of additional nitrogen atoms or other heteroatoms (e.g., sulfur, oxygen) into the ring systems could significantly modify the compound's pharmacological properties, as observed in compounds containing pyrazine or thiophene moieties .
Comparative Analysis with Analogues
When comparing 2-phenoxy-N-(pyridin-3-yl)acetamide with its analogues, several structure-activity patterns emerge:
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The position of the pyridine nitrogen appears critical for certain activities, with 3- and 4-positions often yielding different biological profiles.
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The presence of additional functional groups, such as amino substitutions on heterocyclic rings, can dramatically alter biological activity, as seen in compounds like N-(2-aminopyridin-3-yl)acetamide.
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The incorporation of additional ring systems (e.g., pyrazine, thiophene) can introduce new binding interactions, potentially expanding the range of biological targets .
Table 4: Structure-Activity Relationships in Phenoxy-Acetamide Derivatives
Structural Modification | Potential Effect on Properties | Potential Effect on Biological Activity |
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Electron-donating groups on phenyl | Increased electron density, higher logP | Enhanced binding to lipophilic pockets, altered metabolism |
Electron-withdrawing groups on phenyl | Decreased electron density, possible H-bonding | Potential enhanced interactions with positively charged residues |
Pyridine position change (2-, 3-, 4-) | Altered dipole moment and H-bond geometry | Different receptor subtype selectivity |
Methylene bridge modification | Altered flexibility and conformation | Changed binding kinetics and affinity |
Additional heteroatoms | Modified electronic properties, H-bonding | New binding interactions, different selectivity profile |
Research Applications and Future Directions
Current Research Contexts
While specific research on 2-phenoxy-N-(pyridin-3-yl)acetamide is limited, the compound class it belongs to is being actively investigated in several areas:
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Medicinal chemistry: As building blocks or lead compounds for drug discovery programs, particularly in the development of enzyme inhibitors and receptor modulators.
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Materials science: For the development of functional materials, leveraging the π-stacking capabilities and hydrogen bonding networks that can form between molecules.
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Synthetic methodology: As model compounds for developing new synthetic approaches and demonstrating new reaction conditions.
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Structure-activity relationship studies: To understand how subtle structural modifications affect physical properties and biological activities.
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